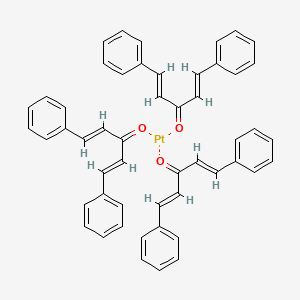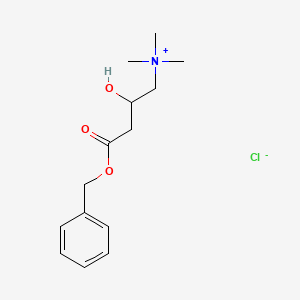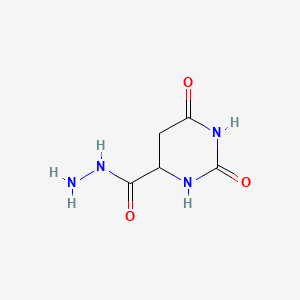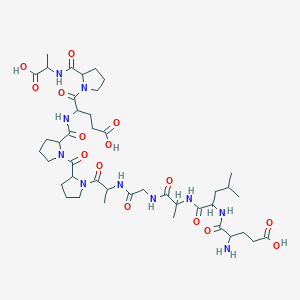
Ethene, 1-bromo-1,2-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1-bromo-1,2-difluoro- is an organofluorine compound with the molecular formula C2HBrF2 It is a derivative of ethene, where two hydrogen atoms are replaced by one bromine and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethene, 1-bromo-1,2-difluoro- can be synthesized through various methods. One common approach involves the halogenation of ethene derivatives. For instance, starting with ethene, a bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst to introduce the bromine atom. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions .
Industrial Production Methods
Industrial production of ethene, 1-bromo-1,2-difluoro- typically involves large-scale halogenation processes. These processes are carried out in specialized reactors where ethene is exposed to bromine and fluorine gases under high pressure and temperature. The reaction conditions are carefully monitored to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, 1-bromo-1,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Electrophilic Addition: Halogens like chlorine (Cl2) or bromine (Br2) can be added across the double bond in the presence of a catalyst.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions at elevated temperatures.
Major Products Formed
Substitution: Products include ethene derivatives with different functional groups replacing the bromine atom.
Addition: Products include dihalogenated or hydrogenated ethene derivatives.
Elimination: Products include alkenes or alkynes depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethene, 1-bromo-1,2-difluoro- has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethene, 1-bromo-1,2-difluoro- involves its ability to participate in various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets. The pathways involved include nucleophilic substitution, electrophilic addition, and elimination reactions, which can lead to the formation of various products with distinct properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethene, 1,1-difluoro-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Ethene, 1-bromo-1,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Eigenschaften
Molekularformel |
C2HBrF2 |
|---|---|
Molekulargewicht |
142.93 g/mol |
IUPAC-Name |
(Z)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1+ |
InChI-Schlüssel |
YQPBMUIOKYTYDS-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(/F)\Br)\F |
Kanonische SMILES |
C(=C(F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)


![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)


![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
